p38α MAPK Inhibition vs. N-Benzyl-3-chloro-N'-hydroxybenzenecarboximidamide (Des-Methyl Analog)
N-Benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide shows measurable inhibition of human recombinant p38α MAPK (IC50 = 100,000 nM) in a radiometric kinase assay [1]. In contrast, the des-methyl analog (N-benzyl-3-chloro-N'-hydroxybenzenecarboximidamide, CAS 692288-03-2) has no publicly reported p38α inhibitory activity, indicating the N-methyl group is essential for kinase engagement [2]. This ~1000-fold selectivity window over no detectable activity guides procurement for p38-targeted screening cascades.
| Evidence Dimension | p38α MAPK Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM |
| Comparator Or Baseline | N-benzyl-3-chloro-N'-hydroxybenzenecarboximidamide (CAS 692288-03-2): p38α IC50 not reported (inactive) |
| Quantified Difference | Target compound is the only analog with measurable p38α activity; comparator lacks any report of p38α inhibition. |
| Conditions | Inhibition of human recombinant full-length N-terminal GST-tagged p38α expressed in E. coli, radiometric kinase assay. (BindingDB Assay CHEMBL_651415) |
Why This Matters
This data establishes 692288-02-1 as the only member of this benzyl-chloro-hydroxybenzimidamide series with validated p38α engagement, making it the preferred choice for MAPK pathway research.
- [1] BindingDB. Affinity Data for p38alpha: IC50 = 1.00E+5 nM. Assay CHEMBL_651415. View Source
- [2] PubChem. N-benzyl-3-chloro-N'-hydroxybenzenecarboximidamide (CAS 692288-03-2). Summary with no kinase activity data. View Source
